molecular formula C23H25N3O3S2 B2937618 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 325977-67-1

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2937618
CAS No.: 325977-67-1
M. Wt: 455.59
InChI Key: OFPKQVNGNWHAOJ-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzamide rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves the inhibition of specific protein interactions. It targets proteins such as Hec1 and Nek2, which are crucial for cell division. By disrupting these interactions, the compound can inhibit cancer cell proliferation and induce cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific inhibition of Hec1/Nek2 interactions, which is not commonly observed in other thiazole-containing compounds. This specificity makes it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-6-11-20(17(2)14-16)21-15-30-23(24-21)25-22(27)18-7-9-19(10-8-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPKQVNGNWHAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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